Cas no 93919-76-7 (Phosphonic acid,[1,2-ethanediylbis[[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptasodium salt (9CI))

Phosphonic acid,[1,2-ethanediylbis[[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptasodium salt (9CI) structure
93919-76-7 structure
Product Name:Phosphonic acid,[1,2-ethanediylbis[[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptasodium salt (9CI)
CAS No:93919-76-7
MF:C12H29N4Na7O18P6
MW:864.145624876022
CID:808939
PubChem ID:56843976
Update Time:2025-04-19

Phosphonic acid,[1,2-ethanediylbis[[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptasodium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid,[1,2-ethanediylbis[[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptasodium salt (9CI)
    • heptasodium pentahydrogen [ethane-1,2-diylbis[[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate
    • heptasodium,N,N'-bis[2-[bis(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine,hydron
    • 93919-76-7
    • Heptasodium pentahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
    • EINECS 300-060-0
    • Inchi: 1S/C12H36N4O18P6.7Na/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34;;;;;;;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);;;;;;;/q;7*+1/p-7
    • InChI Key: MUNVYTQIFGXKHW-UHFFFAOYSA-G
    • SMILES: P(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[H+].[H+].[H+].[H+].[H+]

Computed Properties

  • Exact Mass: 863.9186420g/mol
  • Monoisotopic Mass: 863.9186420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 15
  • Complexity: 872
  • Covalently-Bonded Unit Count: 13
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 392Ų
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.